molecular formula C11H13ClINO B3243670 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide CAS No. 158692-80-9

2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide

Cat. No.: B3243670
CAS No.: 158692-80-9
M. Wt: 337.58 g/mol
InChI Key: SUXGCLJIEOLCIW-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With the CAS Number 1353948-41-0 and a molecular formula of C11H15ClINO, it has a molecular weight of 297.60 . This acetamide derivative features a chloroacetamide group and an iodo-benzyl group, making it a versatile building block for constructing more complex molecules, particularly in the development of potential pharmacologically active compounds. Its structure is analogous to other N-benzyl chloroacetamides, which are frequently utilized in synthesizing macrocyclic compounds like triaza crowns, which have applications in supramolecular chemistry . Researchers also employ structurally similar chloroacetamides in the development and study of antimicrobial and anticancer peptides . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethyl-N-[(2-iodophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO/c1-2-14(11(15)7-12)8-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXGCLJIEOLCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1I)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 2 Chloro N Ethyl N 2 Iodo Benzyl Acetamide

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide, the most logical disconnections involve the cleavage of the robust amide bond and the carbon-nitrogen bonds of the tertiary amine.

The primary disconnection is at the amide C-N bond, which simplifies the target molecule into two key synthons: an N-ethyl-N-(2-iodo-benzyl)amine intermediate and a chloroacetylating agent. This approach is favored due to the prevalence of reliable methods for amide bond formation.

An alternative disconnection can be made at the N-benzyl bond, leading to N-ethyl-2-chloroacetamide and a 2-iodobenzyl electrophile. A third possibility involves disconnecting the N-ethyl bond, which would utilize N-(2-iodo-benzyl)-2-chloroacetamide and an ethylating agent. The first disconnection strategy is often the most efficient for building the core structure.

Key Retrosynthetic Disconnections:

Amide Bond (C-N): This leads to N-ethyl-N-(2-iodo-benzyl)amine and chloroacetyl chloride (or a related derivative). This is the most common and strategically sound approach.

N-Benzyl Bond (C-N): This suggests a pathway involving the alkylation of N-ethyl-2-chloroacetamide with a 2-iodobenzyl halide.

N-Ethyl Bond (C-N): This points to the alkylation of N-(2-iodo-benzyl)-2-chloroacetamide with an ethyl halide.

Comprehensive Overview of Synthetic Pathways

Based on the retrosynthetic analysis, several forward synthetic pathways can be designed to construct this compound.

Amide Bond Formation Approaches and N-Alkylation Protocols

The formation of the tertiary amide is a critical step in the synthesis. Two primary strategies can be envisioned, each with its own set of protocols.

Strategy 1: Acylation of a Pre-formed Secondary Amine

This is the most direct approach, involving the synthesis of the N-ethyl-N-(2-iodo-benzyl)amine intermediate followed by acylation.

N-Alkylation: The synthesis begins with a suitable starting material, such as 2-iodobenzylamine. This primary amine can be ethylated using an ethyl halide (e.g., ethyl bromide or iodide) in the presence of a base to form the secondary amine, N-ethyl-N-(2-iodo-benzyl)amine.

Amide Bond Formation: The resulting secondary amine is then acylated using chloroacetyl chloride. This reaction is typically carried out in an aprotic solvent with a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. Alternatively, Schotten-Baumann conditions (using aqueous base) can be employed.

Strategy 2: Sequential N-Alkylation of a Primary Amide

This strategy builds the molecule by forming the N-alkyl bonds sequentially on a primary amide scaffold.

Initial Amidation: A primary amine, such as ethylamine, is first reacted with chloroacetyl chloride to form N-ethyl-2-chloroacetamide.

Second N-Alkylation: The N-H bond of the secondary amide is then deprotonated with a strong base (e.g., sodium hydride) to form an amidate anion. This nucleophile is subsequently alkylated with a 2-iodobenzyl halide (e.g., 2-iodobenzyl bromide). Under basic conditions, N-alkylation is generally favored over C-alkylation for secondary amides. semanticscholar.org

While direct catalytic methods for amide bond formation from carboxylic acids and amines are advancing, the use of highly reactive acyl chlorides like chloroacetyl chloride remains a common and efficient method for research-scale synthesis. ucl.ac.uksigmaaldrich.comnih.gov

Stereoselective and Regioselective Introduction of the Halogen Moieties (Chloro and Iodo)

The target molecule is achiral, so stereoselectivity is not a factor in the final product's synthesis. However, regioselectivity is paramount for the correct placement of both the chloro and iodo substituents.

Chloro Moiety: The introduction of the chloro group is inherently regioselective. The use of chloroacetyl chloride as the acylating agent ensures that the chlorine atom is positioned on the carbon alpha to the carbonyl group. This is a direct and unambiguous method.

Iodo Moiety: The regioselective introduction of the iodine atom at the 2-position of the benzyl (B1604629) ring requires careful control. This is typically achieved by starting with a precursor that already contains the iodine in the correct position. For instance, direct iodination of toluene (B28343) would yield a mixture of ortho, meta, and para isomers, with the ortho isomer often being a minor product. Therefore, more selective methods are necessary for constructing the 2-iodo-benzyl precursor. A reaction is considered regioselective when it favors the formation of one constitutional isomer over another. masterorganicchemistry.comucalgary.ca

Strategies for Constructing the 2-Iodo-benzyl Moiety

The synthesis of a 2-iodobenzyl precursor, such as 2-iodobenzyl bromide or 2-iodobenzylamine, is a key challenge.

From 2-Iodotoluene: A common starting material is 2-iodotoluene. The benzylic position can be halogenated via a free-radical mechanism using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This provides 2-iodobenzyl bromide, a key intermediate for N-alkylation reactions. acs.org

From 2-Iodobenzoic Acid: 2-Iodobenzoic acid can be reduced to 2-iodobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). sigmaaldrich.comchemicalbook.com The resulting alcohol can then be converted to 2-iodobenzyl bromide or chloride using reagents such as PBr3 or SOCl2.

Via Sandmeyer Reaction: Starting from 2-aminotoluene (o-toluidine), a Sandmeyer reaction can be performed. The amino group is first diazotized with nitrous acid (generated from NaNO2 and a strong acid), followed by treatment with potassium iodide to introduce the iodo group, yielding 2-iodotoluene. This can then be converted to the benzyl halide as described above.

Optimization of Reaction Parameters and Yields for Research Scale Production

Optimizing reaction conditions is crucial for maximizing yield and purity. The final acylation step, reacting N-ethyl-N-(2-iodo-benzyl)amine with chloroacetyl chloride, serves as a good example for optimization.

Key parameters to consider include the choice of solvent, base, temperature, and reaction time. Anhydrous polar aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are often preferred to prevent hydrolysis of the acyl chloride. acs.org The reaction is typically run at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions.

Interactive Data Table: Optimization of the Acylation Reaction

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine (1.1)0 to RT485
2AcetonitrileTriethylamine (1.1)0 to RT488
3TetrahydrofuranTriethylamine (1.1)0 to RT475
4DichloromethanePyridine (1.1)0 to RT682
5AcetonitrileTriethylamine (1.5)0 to RT292
6AcetonitrileTriethylamine (1.1)RT280 (with impurities)

Note: Yields are hypothetical and for illustrative purposes.

As the table suggests, using acetonitrile as the solvent with a slight excess of triethylamine for a shorter duration at a controlled temperature can lead to higher yields.

Exploration of Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. ucl.ac.ukrsc.orgacs.org

Use of Catalysis: Instead of using stoichiometric activating reagents, catalytic methods for amide bond formation could be explored. ucl.ac.uksigmaaldrich.com For instance, boronic acid catalysts can promote the direct amidation of carboxylic acids with amines, though this would require starting with chloroacetic acid instead of the more reactive chloroacetyl chloride. ucl.ac.uk

Safer Solvents: The use of hazardous solvents like dichloromethane could be replaced with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran. Solvent-free conditions, potentially using microwave irradiation, could also be investigated to accelerate the reaction and reduce solvent waste. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net

Waste Reduction: The synthesis should be designed to minimize the formation of byproducts. For example, ensuring high regioselectivity in the iodination step prevents the formation of isomeric waste products that would need to be separated and disposed of.

Interactive Data Table: Comparison of Synthetic Routes based on Green Metrics

RouteKey ReagentsSolventByproductsGreen Chemistry Consideration
Conventional Chloroacetyl chloride, TriethylamineDichloromethaneTriethylamine HClUse of hazardous solvent, stoichiometric base.
Greener Alternative Chloroacetic acid, Boronic acid catalystToluene (with azeotropic removal of water)WaterCatalytic method, avoids acyl chloride, but may require higher temperatures and longer reaction times. ucl.ac.uk

By integrating these principles, the synthesis can be made more sustainable and efficient.

In Depth Spectroscopic and Advanced Structural Elucidation of 2 Chloro N Ethyl N 2 Iodo Benzyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide, NMR studies would reveal not only the connectivity of atoms but also finer details about its three-dimensional structure and dynamic behavior. Due to the presence of the amide bond, hindered rotation around the C-N bond is expected, leading to the observation of rotamers at room temperature. This phenomenon would result in the doubling of some NMR signals, providing a window into the molecule's conformational landscape.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the intricate network of correlations within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, the ethyl group would show a clear correlation between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. Similarly, correlations between the protons of the benzyl (B1604629) group's methylene and the aromatic ring, as well as couplings between the aromatic protons themselves, would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the ethyl group's methylene and methyl, the benzyl group's methylene, the chloroacetamide methylene, and the aromatic carbons that bear a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key correlations would include the proton of the benzyl methylene to the aromatic carbons and the amide carbonyl carbon. The protons of the ethyl group would also show correlations to the amide carbonyl carbon. These correlations are crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This is particularly useful for determining the preferred conformation around the amide bond. For example, correlations between the ethyl group protons and the benzyl group protons would indicate their spatial arrangement relative to each other in the dominant rotamer.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below. The presence of rotamers could lead to two sets of signals for the ethyl and benzyl groups.

Interactive Data Table: Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
CO-~168From CH₂ (Chloroacetyl), CH₂ (Ethyl), CH₂ (Benzyl)
CH₂ (Chloroacetyl)~4.1~42To CO
CH₂ (Ethyl)~3.4~45To CO, CH₃ (Ethyl)
CH₃ (Ethyl)~1.2~13To CH₂ (Ethyl)
CH₂ (Benzyl)~4.6~52To CO, Aromatic C (ipso, ortho)
Aromatic CH~7.0 - 7.9~128 - 140To other Aromatic C
Aromatic C-I-~95From Aromatic CH, CH₂ (Benzyl)
Aromatic C-CH₂-~138From Aromatic CH, CH₂ (Benzyl)

Variable Temperature NMR for Rotational Barriers and Molecular Flexibility

The partial double bond character of the amide C-N bond restricts free rotation, often leading to the existence of cis and trans rotamers that are observable on the NMR timescale at room temperature. Variable Temperature (VT) NMR is an effective technique to study this dynamic process. acs.orgbeilstein-journals.org By increasing the temperature, the rate of rotation around the amide bond increases. Eventually, a temperature is reached where the rotation is so fast that the two rotameric forms are no longer resolved, and the separate signals for each rotamer coalesce into a single, time-averaged signal. beilstein-journals.org The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing a quantitative measure of the molecule's flexibility. st-andrews.ac.uk For N-substituted acetamides, these barriers are typically in the range of 15-20 kcal/mol. acs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used for accurate mass determination, allowing for the confirmation of its elemental composition.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the analysis of the resulting fragmentation pattern provides valuable structural information. A plausible fragmentation pathway would involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amides and amines. libretexts.org This could lead to the loss of the ethyl group or the 2-iodobenzyl group. The formation of the 2-iodobenzyl cation (m/z 217) or the tropylium (B1234903) ion (m/z 91) after rearrangement would be expected.

Cleavage of the C-Cl bond: Loss of a chlorine radical is a characteristic fragmentation for chlorinated compounds. docbrown.info

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain, it is a common fragmentation pathway for carbonyl compounds that should be considered. miamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
351/353[M]⁺ (Molecular ion with Cl isotopes)
217[C₇H₆I]⁺ (2-iodobenzyl cation)
125[C₆H₅CH₂NCH₂CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
77/79[CH₂Cl]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

Amide Group: A strong absorption band for the amide C=O stretching vibration would be expected in the IR spectrum around 1650 cm⁻¹. The C-N stretching vibration would appear in the region of 1200-1300 cm⁻¹.

Alkyl Groups: C-H stretching vibrations for the methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring would give rise to bands in the 1450-1600 cm⁻¹ region.

C-Cl and C-I Bonds: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region. theaic.org The C-I stretching vibration would appear at a lower frequency, typically below 600 cm⁻¹.

Intermolecular interactions, such as hydrogen bonding (if any in the solid state) or dipole-dipole interactions, can influence the position and shape of the vibrational bands. For instance, a downward shift in the C=O stretching frequency could indicate intermolecular hydrogen bonding involving the amide oxygen.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Alkyl C-H Stretch2850 - 3000
Amide C=O Stretch1630 - 1680
Aromatic C=C Stretch1450 - 1600
C-N Stretch1200 - 1300
C-Cl Stretch600 - 800
C-I Stretch< 600

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would reveal:

Molecular Conformation: The precise three-dimensional arrangement of the atoms in the solid state would be determined. This includes the conformation around the amide bond and the relative orientation of the 2-iodobenzyl and ethyl groups. Based on related structures, it is likely that the molecule would adopt a non-planar conformation. nih.govresearchgate.net

Crystal Packing: The arrangement of molecules in the crystal lattice would be elucidated. This would reveal any intermolecular interactions, such as C-H···O or C-H···π interactions, that stabilize the crystal structure. nih.gov The presence of the iodine atom might lead to halogen bonding interactions.

While a crystal structure for the exact title compound is not publicly available, data from similar N-benzyl acetamides can provide insights into the expected structural features. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination of Chiral Analogs (if applicable)

This compound itself is an achiral molecule as it does not possess a stereocenter and is not atropisomeric under normal conditions. Therefore, it will not exhibit optical activity, and techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable.

However, if a chiral center were introduced into the molecule, for example, by substitution on the chloroacetyl or ethyl groups to create a stereogenic carbon, then the resulting enantiomers could be distinguished using chiroptical methods. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide a unique spectrum for each enantiomer. This spectrum could then be compared to theoretical calculations to determine the absolute configuration (R or S) of the chiral analog.

Computational Chemistry and Theoretical Investigations of 2 Chloro N Ethyl N 2 Iodo Benzyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by finding the minimum energy conformation. For 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict key structural parameters. nih.goveurjchem.com These calculations consider the molecule in isolation (gas phase) or with solvent effects to provide a realistic model. nih.gov The resulting optimized geometry is crucial for subsequent analyses like molecular docking and QSAR.

Below is a table of hypothetical optimized geometric parameters for this compound, representing typical values obtained from DFT calculations.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) C=O1.23
C-N1.37
C-Cl1.79
C(ar)-I2.10
Bond Angle (°) O=C-N122.5
C-N-CH2118.0
Dihedral Angle (°) O=C-N-CC(ar)95.0
This is an interactive data table. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the electron-rich iodobenzyl ring is expected to contribute significantly to the HOMO, while the electrophilic chloroacetamide moiety would be the primary location of the LUMO.

The following table presents plausible FMO energy values for the compound, derived from theoretical calculations.

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
This is an interactive data table. You can sort and filter the data.

Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP), maps are valuable for visualizing the charge distribution across a molecule. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). avogadro.ccucsb.edu These regions are predictive of how the molecule will interact with other molecules, such as biological receptors or reagents. scispace.comchemrxiv.org In this compound, the most negative potential (nucleophilic site) is expected around the carbonyl oxygen atom, making it a likely hydrogen bond acceptor. Conversely, positive potential (electrophilic site) would be found around the hydrogen atoms of the ethyl group and benzyl (B1604629) ring, which could act as hydrogen bond donors or interact with negatively charged residues.

Region of MoleculePredicted Electrostatic PotentialRole in Interactions
Carbonyl OxygenNegative (Red)Hydrogen Bond Acceptor
Benzyl RingModerately Negative (Yellow/Green)π-stacking, Hydrophobic
Amide/Alkyl HydrogensPositive (Blue)Weak Donors
This is an interactive data table. You can sort and filter the data.

Molecular Docking Studies for Predictive Binding to Research Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein or enzyme. eurjchem.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comnih.gov For this compound, a docking study would involve computationally placing its DFT-optimized structure into the binding pocket of a relevant biological target. Based on studies of similar acetamide (B32628) derivatives, potential targets could include bacterial enzymes like DNA gyrase or proteins implicated in neurodegenerative diseases. eurjchem.comnih.govresearchgate.net The simulation calculates a docking score, which estimates the binding free energy, and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-protein complex.

A hypothetical docking result against a protein kinase target is shown below.

ParameterResult
Binding Affinity (kcal/mol)-8.5
Key Interactions
Hydrogen BondCarbonyl Oxygen with Lysine-72
Halogen BondIodine with Glycine-120 backbone
Hydrophobic InteractionBenzyl ring with Leucine-140
This is an interactive data table. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a set of structurally similar compounds would be synthesized and their biological activities measured experimentally. researchgate.net For each compound, a range of molecular descriptors—numerical values representing physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area—are calculated. nih.gov Statistical methods are then used to build a model that correlates these descriptors with activity. This resulting QSAR equation can be used to predict the activity of new, yet-to-be-synthesized analogues, thereby guiding medicinal chemistry efforts to design more potent and effective compounds.

A hypothetical QSAR equation for a series of analogues might look like: pIC50 = 0.6logP - 0.01MW + 0.8*HB_A + 2.5

DescriptorCoefficientImplication
logP (Lipophilicity)+0.6Higher lipophilicity increases activity.
MW (Molecular Weight)-0.01Activity slightly decreases with larger size.
HB_A (Hydrogen Bond Acceptors)+0.8More H-bond acceptors are beneficial for activity.
This is an interactive data table. You can sort and filter the data.

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules such as this compound. Through in silico methods, it is possible to calculate various spectroscopic parameters, offering insights that complement and help interpret experimental data. These theoretical investigations are crucial for confirming molecular structures, assigning spectral bands, and understanding the electronic and vibrational characteristics of the compound. The primary methods employed for these predictions are Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for ultraviolet-visible (UV-Vis) spectroscopy.

Theoretical calculations begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Using this optimized structure, further calculations can predict the spectroscopic data. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR shielding tensors, which are then converted into chemical shifts (δ). researchgate.netnih.gov Similarly, vibrational frequencies and their corresponding intensities are computed to generate a theoretical IR spectrum, which can be compared with experimental Fourier-transform infrared (FTIR) spectra. researchgate.netnih.gov Electronic transitions, which are responsible for UV-Vis absorption, are predicted using TD-DFT, yielding information about the absorption maxima (λmax) and oscillator strengths. researchgate.netmdpi.com

The accuracy of these predictions is highly dependent on the chosen level of theory, specifically the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com Often, a scaling factor is applied to the calculated vibrational frequencies to correct for anharmonicity and other systematic errors inherent in the computational model, thereby improving the correlation with experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

In silico ¹H and ¹³C NMR chemical shift predictions are invaluable for assigning the signals in an experimental spectrum to specific atoms within the this compound molecule. The calculations account for the electronic environment of each nucleus, providing a theoretical spectrum that can be directly compared to experimental findings. Discrepancies between predicted and observed shifts can highlight conformational effects or solvent interactions not fully captured by the computational model.

Hypothetical ¹H NMR Predicted Data:

Atom LabelPredicted Chemical Shift (δ, ppm)Multiplicity
H (Ethyl-CH₂)3.45Quartet
H (Ethyl-CH₃)1.20Triplet
H (Benzyl-CH₂)4.65Singlet
H (Chloroacetyl-CH₂)4.10Singlet
H (Aromatic)7.00 - 7.90Multiplets

Hypothetical ¹³C NMR Predicted Data:

Atom LabelPredicted Chemical Shift (δ, ppm)
C (Ethyl-CH₂)45.0
C (Ethyl-CH₃)13.5
C (Benzyl-CH₂)52.8
C (Chloroacetyl-CH₂)42.1
C (C=O)168.0
C (Aromatic C-I)95.3
C (Aromatic)128.0 - 140.0

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy predicts the vibrational modes of the molecule. Each predicted peak corresponds to a specific type of bond stretching, bending, or twisting. For this compound, key predicted vibrations would include the C=O stretch of the amide group, C-N stretching, C-H stretching from the alkyl and aromatic groups, and vibrations involving the C-Cl and C-I bonds. Comparing the computed spectrum with the experimental one aids in the definitive assignment of the observed absorption bands. nih.govresearchgate.net

Hypothetical Predicted IR Data:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)3050-3100Medium
C-H Stretch (Aliphatic)2850-2980Strong
C=O Stretch (Amide)1675Very Strong
C-N Stretch1380Strong
C-Cl Stretch750Medium
C-I Stretch530Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations are used to predict the electronic absorption spectrum, providing insights into the electronic transitions within the molecule. acs.orgrsc.org For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the iodobenzyl ring. The calculations can predict the wavelength of maximum absorption (λmax), which is a key characteristic used in the experimental identification and quantification of the compound. The solvent environment can significantly influence these transitions, and computational models often incorporate solvent effects to achieve better agreement with experimental data. researchgate.netmdpi.com

Hypothetical Predicted UV-Vis Data (in Ethanol):

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
HOMO → LUMO (π → π)2750.35
HOMO-1 → LUMO (π → π)2300.58

By integrating these computational predictions, a more complete and nuanced interpretation of experimental spectroscopic data for this compound can be achieved, solidifying its structural characterization and enhancing the understanding of its physicochemical properties.

Molecular Mechanisms of Biological Interaction and Pharmacological Relevance Non Clinical Research Focus

Enzyme Inhibition and Activation Mechanisms

There is no published research detailing the specific enzymes or receptors that are targeted by 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide. The broader class of chloroacetamides has been shown to exhibit herbicidal activity through the inhibition of very long-chain fatty acid elongases. However, it is unknown if the title compound shares this or any other enzyme inhibitory activity.

Ligand-Target Binding Characterization

Without knowledge of its biological targets, the binding affinity and kinetics of this compound have not been investigated.

Structure-Activity Relationship (SAR) Studies for Rational Design of Chemical Probes and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For N-benzylacetamide derivatives, SAR studies have been conducted in the context of anticonvulsant activity, highlighting the importance of substituents on the benzyl (B1604629) ring. However, for this compound specifically, there is a complete absence of SAR data. The influence of the N-ethyl group and the 2-iodo substitution on the benzyl ring on its potential biological activity has not been explored.

The lack of research into the molecular mechanisms of this compound underscores a significant knowledge gap. Future non-clinical research would be necessary to first identify its biological targets and subsequently to characterize its mode of action, binding properties, and the structural determinants of its activity. Such foundational studies would be a prerequisite for any consideration of this compound for pharmacological or other applications.

Systematic Exploration of Substituent Effects on Molecular Recognition

It is important to note that the following discussion is based on general principles observed in the study of chloroacetamide derivatives, as specific research on the substituent effects for this compound is not available.

The biological activity and molecular recognition of chloroacetamide compounds are highly dependent on the nature and position of substituents on the N-benzyl and ethyl groups. A systematic exploration of these effects is a classical approach in medicinal chemistry to understand structure-activity relationships (SAR).

Key Structural Features and Their Potential Influence:

Structural ComponentPotential Effect of Substitution
N-benzyl group The aromatic ring is a critical feature for potential π-π stacking or hydrophobic interactions with target proteins. Substituents on this ring can modulate these interactions and the overall electronic properties of the molecule.
Iodo-substituent The presence and position of the iodine atom on the benzyl ring are significant. Halogen bonding is a recognized non-covalent interaction that can influence ligand-protein binding. The large size and polarizability of iodine can lead to strong halogen bonds with electron-donating atoms in a protein's binding pocket.
N-ethyl group The ethyl group contributes to the lipophilicity of the molecule, which can affect its membrane permeability and solubility. Variations in the alkyl chain length can be used to probe the size and nature of the binding site.
α-chloroacetamide moiety This is the reactive "warhead" of the molecule. Its reactivity can be subtly tuned by the electronic effects of the N-substituents, although its primary role is to form covalent bonds with nucleophilic residues like cysteine or histidine in target proteins.

Pharmacophore Identification and Lead Optimization Strategies

The following section outlines general strategies that could be applied to the chloroacetamide class of compounds, as a specific pharmacophore model for this compound has not been identified in the available literature.

A pharmacophore model for a class of compounds represents the essential three-dimensional arrangement of functional groups required for biological activity. For chloroacetamide derivatives, a general pharmacophore might include:

An aromatic feature (the benzyl ring).

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).

A covalent-binding electrophilic center (the α-carbon bearing the chlorine atom).

A hydrophobic region (the ethyl group).

Lead Optimization Strategies:

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic parameters. For a compound like this compound, optimization strategies could involve:

Modification of the Benzyl Ring: Introducing different substituents at various positions to enhance binding affinity and selectivity. For instance, exploring other halogens or electron-donating/withdrawing groups to modulate halogen bonding and electronic properties.

Alteration of the N-Alkyl Group: Varying the size and nature of the alkyl group to probe for additional hydrophobic interactions or to improve physical properties.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve its drug-like characteristics without losing biological activity.

Cellular Pathway Modulation and Target Engagement (In Vitro Cell-Based Research Models)

Specific in vitro studies on the cellular effects of this compound are not documented in the provided search results. The following information is based on the known activities of other chloroacetamide compounds.

Chloroacetamide derivatives have been reported to exhibit a range of biological activities in cell-based assays, often stemming from their ability to covalently modify proteins. For example, some chloroacetamides have been investigated for their antimicrobial and herbicidal properties. ijpsr.infonih.gov The mechanism of action for herbicidal chloroacetanilides, a related class of compounds, involves the inhibition of very long-chain fatty acid elongases. nih.gov This inhibition disrupts crucial cellular processes in susceptible plants.

In the context of potential therapeutic applications, chloroacetamides have been explored as inhibitors of various enzymes. Their ability to covalently bind to active site residues can lead to irreversible inhibition, a property that can be advantageous for achieving sustained biological effects. In vitro cell-based research models are crucial for elucidating which cellular pathways are affected by these compounds and for identifying their specific molecular targets.

Development of the Chemical Compound as a Mechanism-Based Chemical Probe

While there is no specific information on the development of this compound as a chemical probe, its structure suggests potential in this area.

A mechanism-based chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a complex biological system. The key feature of such probes is often their ability to form a stable, covalent bond with their target, allowing for its identification and characterization.

The α-chloroacetamide group is a well-established reactive group used in the design of covalent inhibitors and chemical probes. Its reactivity towards nucleophilic amino acid residues makes it an ideal functional group for creating probes that can "pull-down" their protein targets from cell lysates for identification by techniques like mass spectrometry.

Potential Application as a Chemical Probe:

A molecule like this compound could potentially be developed into a chemical probe by:

Identifying a specific biological target: This would first require screening the compound against various cellular targets to find one with which it interacts with high affinity and specificity.

Attaching a reporter tag: A tag, such as biotin (B1667282) or a fluorescent dye, could be chemically attached to a non-essential part of the molecule. This tag would then allow for the detection and isolation of the probe-target complex.

The development of such a probe would be a valuable tool for chemical biology research, enabling a deeper understanding of the cellular processes modulated by this class of compounds.

Chemical Reactivity, Derivatization, and Analog Development of 2 Chloro N Ethyl N 2 Iodo Benzyl Acetamide

Reactions at the α-Chloroacetamide Moiety (e.g., Nucleophilic Substitutions, Eliminations)

The α-chloroacetamide group is a key functional handle for derivatization due to the electrophilic nature of the carbon atom bearing the chlorine. This inherent reactivity is a focal point for introducing a wide array of functional groups via nucleophilic substitution reactions.

Nucleophilic Substitution Reactions: The chlorine atom in the α-position to the carbonyl group is a good leaving group, facilitating its displacement by a variety of nucleophiles. These reactions typically proceed through an S(_N)2 mechanism. acs.orgnih.gov The reactivity of α-chloroacetamides towards nucleophiles is a well-established principle in organic synthesis. researchgate.netresearchgate.net A range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to generate a diverse library of analogs.

For instance, reaction with primary or secondary amines would yield the corresponding α-aminoacetamides. Similarly, treatment with thiols would lead to the formation of α-thioacetamides. The general scheme for these transformations is depicted below:

Reaction with Amines: Formation of α-aminoacetamides.

Reaction with Thiols: Formation of α-thioacetamides.

Reaction with Alcohols/Phenols: Formation of α-alkoxy/aryloxyacetamides.

The conditions for these reactions are generally mild, often requiring a base to neutralize the HCl generated. The choice of solvent and temperature can be optimized to achieve high yields and minimize side reactions.

Interactive Data Table: Examples of Nucleophilic Substitution Reactions at the α-Chloroacetamide Moiety

NucleophileReagent ExampleProduct TypePotential Reaction Conditions
AminePiperidineα-AminoacetamideK₂CO₃, Acetonitrile (B52724), Reflux
ThiolThiophenolα-ThioacetamideNaH, THF, 0 °C to rt
AlcoholSodium Methoxideα-MethoxyacetamideMethanol, rt
PhenolPhenolα-PhenoxyacetamideK₂CO₃, DMF, 80 °C

Elimination Reactions: Under strongly basic conditions, α-chloroacetamides can potentially undergo elimination reactions to form α,β-unsaturated amides, although nucleophilic substitution is generally the more common pathway. The feasibility of elimination would depend on the steric hindrance around the α-carbon and the strength of the base used.

Transformations Involving the Iodobenzyl Group (e.g., Cross-Coupling Reactions, Radical Chemistry)

The iodobenzyl moiety offers a distinct set of opportunities for chemical modification, primarily through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is particularly reactive in these transformations.

Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl system. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the benzyl (B1604629) ring.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, leading to the synthesis of substituted styrenyl derivatives. nih.govorganic-chemistry.orgwikipedia.orgyoutube.comnih.gov This reaction is highly valuable for extending the carbon framework of the molecule.

Sonogashira Coupling: This powerful reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov This introduces an alkynyl substituent, which can serve as a handle for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl iodide with an amine, providing access to N-arylated derivatives.

Interactive Data Table: Overview of Cross-Coupling Reactions on the Iodobenzyl Group

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, K₂CO₃Biphenyl derivative
Heck ReactionStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiphenylacetylene derivative
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOtBuN-Aryl derivative

Radical Chemistry: The carbon-iodine bond can also participate in radical reactions. For instance, radical cyclization of N-(2-iodobenzyl)acetamides can be initiated to form heterocyclic structures. nih.gov These reactions are typically initiated by radical initiators such as AIBN or by photolysis.

Reactivity of the Amide Nitrogen and Ethyl Substituent

The tertiary amide functionality in 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide is generally stable. However, under certain conditions, the amide bond can be cleaved or the substituents on the nitrogen can be modified.

Amide Bond Reactivity:

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid and secondary amine (N-ethyl-N-(2-iodo-benzyl)amine) under strong acidic or basic conditions, typically requiring elevated temperatures. openstax.orgsolubilityofthings.comacs.orgsemanticscholar.org This reaction is generally slower for tertiary amides compared to primary and secondary amides due to steric hindrance and the lack of an N-H proton to facilitate protonation or deprotonation steps. auburn.edu

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding tertiary amine. openstax.org

Reactivity of the N-Ethyl Group: The N-ethyl group is generally unreactive. However, advanced synthetic methods could potentially allow for functionalization of the ethyl group, although this would likely require harsh conditions and may not be a primary strategy for analog development.

Synthetic Pathways for the Generation of Structurally Diverse Analogs for SAR Studies

The combination of the reactive sites on this compound allows for a multitude of synthetic strategies to generate a library of analogs for structure-activity relationship (SAR) studies. A divergent synthetic approach is particularly attractive, where a common intermediate is used to generate a wide range of final compounds.

General Synthetic Strategy:

Synthesis of the Core Scaffold: The synthesis of this compound itself serves as the starting point. This is typically achieved by the acylation of N-ethyl-N-(2-iodo-benzyl)amine with chloroacetyl chloride. nih.govijpsr.info

Derivatization at the α-Chloroacetamide Moiety: The core scaffold can be reacted with a diverse set of nucleophiles (amines, thiols, alcohols) to explore the effect of substituents at this position on biological activity.

Derivatization at the Iodobenzyl Group: The resulting analogs from step 2 can then be subjected to various palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) to introduce a wide range of substituents on the aromatic ring. This allows for the exploration of the steric and electronic requirements of this region of the molecule.

This combinatorial approach enables the systematic modification of different parts of the molecule to map the SAR and identify key structural features responsible for any observed biological activity.

Investigations into Degradation Pathways and In Vitro Stability for Research Applications

Understanding the stability of this compound and its potential degradation pathways is crucial for its application in in vitro research settings. The primary routes of degradation are likely to involve the two most reactive functional groups: the α-chloroacetamide and the carbon-iodine bond.

Hydrolytic Stability: The amide bond is generally stable to hydrolysis under physiological conditions (neutral pH). However, the α-chloro group can be susceptible to hydrolysis, particularly at non-neutral pH, which would lead to the formation of the corresponding α-hydroxyacetamide derivative. acs.orgsemanticscholar.org Studies on other haloacetamides have shown that degradation rates can be pH-dependent. nih.gov

Reaction with Biological Nucleophiles: The electrophilic nature of the α-chloroacetamide moiety suggests that it could react with biological nucleophiles, such as the thiol group of cysteine residues in proteins or glutathione (B108866). researchgate.net This potential for covalent modification is an important consideration in biological assays.

In Vitro Degradation: In cell culture media or other biological matrices, the compound may be subject to enzymatic degradation. For instance, amidases could potentially hydrolyze the amide bond. The stability of the compound in the specific assay conditions should be evaluated to ensure accurate interpretation of experimental results. Studies on haloacetamides have shown that they can be degraded by various processes, including UV activation in the presence of persulfate. researchgate.netbohrium.com

Advanced Analytical Methodologies for Research Purity and Quantification of the Chemical Compound

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like N-substituted acetamides. Its application is crucial for determining the purity of "2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide" and quantifying it in reaction mixtures or final product formulations. The most common mode for this type of analysis is reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A typical RP-HPLC method for purity profiling would involve a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate impurities with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl (B1604629) group in the molecule is expected to have a strong chromophore. nih.gov

For quantitative analysis, a validated HPLC method is established. This involves creating a calibration curve from standards of known concentration to determine the concentration of the target compound in a sample. The method's performance is assessed for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). rsc.org

Table 1: Illustrative HPLC Parameters for Analysis of N-Substituted Acetamides

Parameter Typical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water (potentially with formic acid for MS compatibility) sielc.comsielc.com
Mobile Phase B Acetonitrile or Methanol nih.govsielc.com
Gradient e.g., 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. Ambient or controlled (e.g., 30 °C)
Injection Vol. 10 µL

| Detector | UV at a wavelength corresponding to the analyte's absorbance maximum (e.g., 210-254 nm) rsc.org |

This table presents typical starting conditions for method development based on general practices for related acetamide (B32628) compounds.

Gas Chromatography (GC) for Volatile Impurities and Byproduct Analysis

Gas Chromatography (GC) is an essential tool for the analysis of volatile and semi-volatile organic compounds. In the context of "this compound" synthesis and purification, GC is particularly useful for detecting and quantifying volatile impurities, residual solvents, or thermally stable byproducts. derpharmachemica.com While the target compound itself may have limited volatility, GC is ideal for monitoring starting materials like chloroacetyl chloride or potential low-molecular-weight side products.

The analysis of related chloroacetanilide and chloroacetamide herbicides is well-established using GC, often coupled with selective detectors like an electron capture detector (ECD) or a mass spectrometer (MS). derpharmachemica.comtandfonline.com A common stationary phase for this class of compounds is a non-polar or mid-polarity column, such as one based on 5% phenyl-polysiloxane. derpharmachemica.com Sample preparation may involve a liquid-liquid extraction (LLE) or a more modern technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to isolate analytes from a complex matrix. derpharmachemica.com

Table 2: Representative GC Conditions for Chloroacetamide Analysis

Parameter Typical Value/Condition
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) derpharmachemica.com
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1-2 mL/min) tandfonline.com
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 10:1)
Oven Program e.g., Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min tandfonline.com
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD) derpharmachemica.com

| Detector Temp. | 280-300 °C |

This table is based on established methods for analogous chloroacetamide herbicides and serves as a guideline. derpharmachemica.comtandfonline.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Identification and Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for modern chemical analysis.

GC-MS is the definitive method for identifying volatile and semi-volatile impurities. Following separation by the GC, molecules are ionized, typically by electron ionization (EI), which creates a predictable and reproducible fragmentation pattern. This "fingerprint" allows for the identification of unknown impurities by comparing their mass spectra to extensive libraries like the NIST database. nist.gov This technique is routinely used for the multi-residue analysis of chloroacetamide herbicides in various samples. derpharmachemica.comtandfonline.com

LC-MS is arguably the most powerful tool for analyzing "this compound" and its non-volatile impurities. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) are commonly used, which typically generate the protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight of the parent compound and its impurities with high accuracy. researchgate.net

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion of interest is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural clues. For "this compound" (Molecular Weight: 337.6 g/mol ), characteristic fragmentation would be expected. The bond between the nitrogen and the benzyl group is often labile. Cleavage at this bond could produce a stable iodobenzyl cation or a related tropylium (B1234903) ion (m/z 217), which would be a highly characteristic fragment. nih.govnih.gov Other potential fragments could arise from cleavage of the chloroacetyl moiety.

Table 3: Predicted Key Mass Fragments for "this compound" in MS/MS

Fragment Ion Structure Predicted m/z
[C₁₁H₁₃ClINO + H]⁺ 338.0
[I-C₆H₄-CH₂]⁺ 217.0

| [Cl-CH₂-CO-N-CH₂CH₃]⁺ | 122.0 |

This table contains predicted values based on the compound's structure and common fragmentation pathways of N-benzyl compounds. nih.govnih.gov

Chromatographic Methods for Enantiomeric Separation (if applicable for chiral resolution)

Enantiomeric separation is a critical analytical step for chiral compounds, which are molecules that are non-superimposable mirror images of each other. This is particularly important in pharmaceutical research, as different enantiomers can have distinct biological activities.

The applicability of this technique is contingent on the presence of a stereocenter within the molecule. In the structure of "this compound," there are no chiral carbons (a carbon atom attached to four different groups). The nitrogen atom, while bonded to three different groups (ethyl, 2-iodobenzyl, and chloroacetyl), typically undergoes rapid pyramidal inversion at room temperature, which prevents it from being a stable stereocenter.

For a compound to be chiral and require enantiomeric separation, it must possess a stable chiral center or axis. An example of a structurally related chiral compound is "2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide," which has a chiral carbon in the ethyl group attached to the phenyl ring. However, for "this compound," which lacks such a center, the molecule is achiral.

Therefore, chromatographic methods for enantiomeric separation are not applicable for the chiral resolution of "this compound."

Potential Research Applications and Future Directions for 2 Chloro N Ethyl N 2 Iodo Benzyl Acetamide

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide makes it a valuable building block in synthetic organic chemistry. The chloroacetamide moiety serves as a potent electrophile, while the iodoaryl group provides a handle for modern cross-coupling reactions. This duality allows for sequential and orthogonal chemical modifications, enabling the construction of complex molecular architectures.

The primary reactivity of the chloroacetamide group involves the nucleophilic substitution of the chlorine atom. researchgate.netresearchgate.net This SN2 reaction is readily achieved with a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, providing a straightforward method for introducing diverse functional groups. researchgate.net N-aryl-2-chloroacetamides are recognized as strategic precursors in the synthesis of various heterocyclic compounds. researchgate.net

Simultaneously, the 2-iodobenzyl portion of the molecule can participate in numerous palladium-catalyzed cross-coupling reactions. Iodoarenes are highly effective substrates for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The ability to perform these transformations on the iodo-benzyl scaffold opens pathways to elaborate the aromatic core of the molecule, leading to highly functionalized and complex target structures.

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential Reagents/CatalystsResulting Structure/Functionality
Chloroacetamide Nucleophilic Substitution (SN2)Alcohols (ROH), Phenols (ArOH), Amines (RNH₂), Thiols (RSH)Ether, Amine, or Thioether linkages
Chloroacetamide Heterocycle FormationReagents like ammonium (B1175870) thiocyanateFormation of thiazolidinone rings and other N/S-containing heterocycles researchgate.net
Iodobenzyl Suzuki CouplingBoronic acids/esters, Pd catalyst, BaseBiaryl structures, linking to other aromatic or heteroaromatic systems
Iodobenzyl Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, BaseAryl-alkyne conjugates for further functionalization
Iodobenzyl Heck CouplingAlkenes, Pd catalyst, BaseStilbene-like structures, introduction of vinyl groups
Iodobenzyl Buchwald-Hartwig AminationAmines, Pd catalyst, BaseFormation of diaryl or alkyl-aryl amine linkages

Design and Application in Chemical Biology as a Molecular Tool or Probe

In chemical biology, small molecules that can interact with biological systems in a specific and detectable manner are invaluable. This compound possesses features that make it an attractive candidate for development as a molecular probe or tool for studying biological processes.

The chloroacetamide group is a well-established reactive moiety, or "warhead," used in covalent fragment screening and the design of targeted covalent inhibitors. evotec.comacs.org This electrophilic group can form a stable, irreversible covalent bond with nucleophilic amino acid residues on proteins, such as cysteine or lysine. evotec.com This property allows it to be used to permanently label and identify protein targets, map binding sites, and develop highly potent inhibitors.

Furthermore, the presence of an iodine atom on the benzyl (B1604629) ring offers several advantages. Iodine can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radiolabeled version of the molecule. Such radiotracers are essential for in vitro and in vivo studies, including autoradiography, biodistribution analysis, and medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). The heavy iodine atom can also be useful in X-ray crystallography to aid in solving the phase problem for determining the three-dimensional structures of protein-ligand complexes. The N-benzyl acetamide (B32628) scaffold has also been incorporated into fluorescent probes for visualizing biological receptors. nih.gov

Table 2: Potential Applications in Chemical Biology

FeatureApplicationMechanism / Utility
Chloroacetamide Moiety Covalent Protein LabelingForms an irreversible bond with nucleophilic residues (e.g., Cys, Lys), enabling target identification and validation. evotec.com
Chloroacetamide Moiety Targeted Covalent InhibitorIncreases potency and duration of action by permanently binding to a target protein. evotec.com
Iodobenzyl Group RadiolabelingIntroduction of radioactive iodine isotopes for imaging (SPECT), receptor occupancy, or metabolic studies.
Iodobenzyl Group Heavy-Atom Derivative for CrystallographyThe high electron density of iodine aids in solving protein crystal structures when the molecule is bound.
Overall Structure Activity-Based Protein Profiling (ABPP)Can be used as a probe to screen for reactive sites across the proteome, assessing target engagement and selectivity. evotec.com

Exploration in Agrochemical Research (e.g., Herbicide Lead Generation, mechanistic studies)

The chloroacetamide class of compounds is one of the most widely used groups of herbicides globally, employed for pre-emergent control of annual grasses and some broadleaf weeds. researchgate.net These herbicides act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and protective waxes. researchgate.net The proposed mode of action involves covalent modification of key enzymes containing sulfhydryl (-SH) groups. cambridge.org

This compound shares the core N-alkyl-N-aryl-chloroacetamide structure found in many commercial herbicides such as acetochlor, metolachlor, and alachlor. researchgate.netnih.govepa.gov This structural similarity makes it a compelling candidate for agrochemical research. It can be synthesized and screened for herbicidal activity against a panel of relevant weed species to determine its efficacy and spectrum of control.

Beyond serving as a potential new herbicide lead, the compound is valuable for mechanistic studies. By comparing its activity and metabolic fate to existing chloroacetamide herbicides, researchers can probe structure-activity relationships (SAR). For example, the presence and position of the iodine atom on the benzyl ring can influence the molecule's lipophilicity, steric profile, and electronic properties, which in turn affect its uptake by plants, translocation, target binding affinity, and detoxification rate (often via glutathione (B108866) conjugation). cambridge.org

Table 3: Structural Comparison with Commercial Chloroacetamide Herbicides

CompoundN-Aryl SubstituentN-Alkyl/Alkoxyalkyl Substituent
This compound 2-IodobenzylEthyl
Acetochlor 2-Ethyl-6-methylphenylEthoxymethyl
Alachlor 2,6-DiethylphenylMethoxymethyl
Metolachlor 2-Ethyl-6-methylphenyl(2-Methoxy-1-methylethyl)

Potential in Materials Science Research (e.g., Liquid Crystals, Functional Polymers)

The development of new functional materials often relies on designing molecules with specific self-assembly properties. The structure of this compound contains features that could be exploited in materials science, particularly in the fields of liquid crystals and functional polymers.

Liquid crystalline phases arise from a combination of molecular shape anisotropy (e.g., rigid, rod-like structures) and specific intermolecular interactions. The iodobenzyl group provides a degree of rigidity and planarity. Furthermore, the presence of a heavy halogen like iodine introduces the possibility of halogen bonding—a non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base. This, combined with dipole-dipole interactions from the polar amide group, could promote the formation of ordered, liquid crystalline mesophases. Research on related N-benzyl acetamide structures containing chalcogens has shown thermal phase transitions indicative of liquid crystal behavior. ekb.eg

In polymer science, the molecule could serve as a functional monomer. The chloroacetamide group can be used as a reactive site for polymerization or for grafting the molecule onto existing polymer backbones. The iodobenzyl group could be converted to other polymerizable functionalities (e.g., a vinyl or ethynyl (B1212043) group via Heck or Sonogashira coupling, respectively), allowing for its incorporation into polymers like polystyrenes or polyacetylenes. The presence of the heavy iodine atom in such a polymer would increase its refractive index and X-ray attenuation properties, which could be useful for optical or radiation-shielding applications.

Table 4: Structural Features and Potential Contributions to Material Properties

Molecular FeaturePotential Intermolecular InteractionPotential Material Application
Rigid Iodobenzyl Group π-π stacking, steric packingPromotes anisotropic ordering for liquid crystals.
Polar Amide Group Dipole-dipole interactions, Hydrogen bonding (if hydrolyzed)Enhances intermolecular forces, influencing melting point and phase behavior.
Iodine Atom Halogen bonding, van der Waals forcesDirects self-assembly, increases refractive index.
Chloroacetyl Group Reactive handle for polymerizationAllows for incorporation into functional polymer chains.

Integration into High-Throughput Screening Libraries for Target Discovery

High-throughput screening (HTS) is a foundational technology in modern drug discovery and chemical biology, enabling the rapid testing of large collections of small molecules against biological targets. nih.govnuvisan.com There is a resurgent interest in covalent inhibitors, which offer benefits of high potency and prolonged duration of action. evotec.com Consequently, specialized compound libraries composed of "warhead"-containing fragments are being assembled for HTS campaigns.

This compound is an ideal candidate for inclusion in such covalent screening libraries. stanford.edu Its molecular weight and structural complexity are consistent with fragment-based drug discovery (FBDD) principles. The chloroacetamide group serves as a mild electrophile, capable of reacting with nucleophilic residues in a target-specific manner, which is a key attribute for discovering selective covalent probes. acs.org

Incorporating this molecule into an HTS library allows for its unbiased screening against hundreds or thousands of biological targets, such as enzymes or receptors. Hits can be readily detected and confirmed using techniques like mass spectrometry, which can identify the precise protein that has been covalently modified. nih.govdomainex.co.uk Such screens can uncover novel protein-ligand interactions and provide starting points for the development of new therapeutics or tool compounds for targets previously considered "undruggable." evotec.com

Table 5: Suitability for High-Throughput Screening (HTS) Libraries

HTS Library TypeKey Feature of CompoundRationale for Inclusion
Covalent Fragment Library Electrophilic chloroacetamide groupActs as a reactive "warhead" to form covalent bonds with target proteins. evotec.comstanford.edu
Diversity-Oriented Library Unique combination of iodoaryl and chloroacetamide motifsIncreases the chemical space covered by the library, potentially identifying novel binding modes.
Fragment-Based Library Low molecular weight, simple structureServes as a starting point for fragment growing or linking to generate more potent lead compounds.
Affinity-Based Protein Profiling Covalent reactivityCan be used as a probe in competitive screening formats to identify other non-covalent binders to the same site.

Conclusion and Outlook on 2 Chloro N Ethyl N 2 Iodo Benzyl Acetamide Research

Synthesis of Current Knowledge and Methodological Advancements

Plausible Synthetic Pathway:

The synthesis would likely proceed via the nucleophilic acyl substitution of chloroacetyl chloride with N-ethyl-N-(2-iodo-benzyl)amine. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758), and in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. stackexchange.com The general reaction scheme is as follows:

Step 1: Preparation of the Secondary Amine Precursor: The precursor, N-ethyl-N-(2-iodo-benzyl)amine, can be synthesized through methods such as the reductive amination of 2-iodobenzaldehyde with ethylamine or the direct alkylation of 2-iodobenzylamine with an ethyl halide. smolecule.com

Step 2: Chloroacetylation: The synthesized N-ethyl-N-(2-iodo-benzyl)amine is then reacted with chloroacetyl chloride. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). stackexchange.com

Recent advancements in the synthesis of chloroacetamides focus on developing more environmentally friendly and efficient methods. These include "green chemistry" approaches that utilize aqueous reaction media, such as a phosphate buffer, which can facilitate rapid and high-yield N-chloroacetylation of amines. tandfonline.com Such methods could be adapted for the synthesis of the title compound, potentially offering advantages in terms of reduced solvent waste and simplified product isolation. tandfonline.comtandfonline.com

Spectroscopic and Physicochemical Properties (Predicted):

Due to the lack of specific experimental data, the properties of 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide must be predicted based on data from analogous compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Weight 337.58 g/mol Calculated from the molecular formula C₁₁H₁₃ClINO
Appearance Likely a solid at room temperatureBased on similar N-substituted acetamides
Solubility Expected to be soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate) and poorly soluble in waterGeneral solubility of organic amides
¹H NMR Characteristic signals for the ethyl group (triplet and quartet), benzyl (B1604629) protons (singlet), aromatic protons, and the chloroacetyl methylene (B1212753) protons (singlet) would be expected.Based on spectral data of related N-benzylacetamides and chloroacetamides. nih.gov
¹³C NMR Resonances corresponding to the carbonyl carbon, the chloro-substituted methylene carbon, the N-substituted methylene carbons, and the aromatic carbons would be present.Based on spectral data of related N-benzylacetamides and chloroacetamides. nih.gov
IR Spectroscopy A strong absorption band characteristic of the amide carbonyl group (C=O) would be prominent, typically in the range of 1630-1680 cm⁻¹.General characteristics of amide functional groups. nist.gov

Unresolved Challenges and Emerging Opportunities in Research

The study of this compound presents several challenges and, consequently, numerous opportunities for novel research.

Synthetic Challenges:

Steric Hindrance: The ortho-iodo-benzyl group is bulky, which could sterically hinder the approach of the chloroacetylating agent to the nitrogen atom, potentially leading to lower reaction yields or requiring more forcing reaction conditions. fiveable.me

Regioselectivity in Precursor Synthesis: The synthesis of polysubstituted benzenes, such as the 2-iodo-benzyl precursor, can be challenging in terms of controlling the position of the substituents. rsc.orglibretexts.org Careful planning of the synthetic route is necessary to achieve the desired substitution pattern. libretexts.org

Purification: The purification of the final product may present challenges due to the potential for side reactions and the presence of structurally similar impurities. Chromatographic techniques would likely be necessary.

Research Opportunities:

Reactivity of the C-I Bond: The iodine atom on the benzene (B151609) ring offers a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com This opens up the possibility of further functionalizing the molecule to create a library of derivatives with diverse structures and potential applications.

Hypervalent Iodine Chemistry: The iodo-benzyl moiety could be a precursor for the formation of hypervalent iodine reagents, which are versatile and powerful tools in organic synthesis. beilstein-journals.orgbeilstein-journals.orgmanac-inc.co.jp

Conformational Analysis: The steric bulk of the substituents around the amide bond may lead to interesting conformational properties, such as restricted rotation, which could be investigated using computational and spectroscopic methods.

Biological Screening: Given that many N-substituted chloroacetamides and N-benzyl amides exhibit a range of biological activities, including antimicrobial and anticonvulsant properties, this compound is a prime candidate for biological screening. nih.govacs.orgnih.gov

Future Prospects and Interdisciplinary Contributions of the Chemical Compound in Scientific Discovery

The unique structural features of this compound suggest a broad range of potential applications across various scientific disciplines.

Medicinal Chemistry:

The N-benzyl acetamide (B32628) scaffold is present in a number of biologically active compounds. For instance, derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant activities. acs.org The presence of the chloroacetamide group, a known reactive moiety, could allow this compound to act as a covalent inhibitor of biological targets. Furthermore, thiazolyl N-benzyl-substituted acetamide derivatives have been investigated as Src kinase inhibitors for their anticancer potential. chapman.edu The title compound could serve as a lead structure for the development of new therapeutic agents. The development of selective butyrylcholinesterase (BChE) inhibitors based on N-benzyl-2-(N-benzylamido)acetamide peptoids highlights the potential of this class of compounds in the treatment of neurodegenerative diseases. abq.org.br

Materials Science:

The presence of heavy atoms like iodine can impart interesting photophysical properties to organic molecules. This compound could be explored as a component in the design of new materials with applications in optics or electronics. The potential for derivatization through the iodo group allows for the incorporation of this molecule into larger polymeric structures.

Synthetic Chemistry:

As a synthetic intermediate, this compound offers two distinct reactive handles: the chloroacetamide group and the iodo-benzyl group. The chloroacetamide moiety is a versatile electrophile for reactions with various nucleophiles, while the iodo group can participate in a wide array of metal-catalyzed cross-coupling reactions. This dual reactivity makes it a valuable building block for the synthesis of complex molecular architectures.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : React chloroacetyl chloride with N-ethyl-N-(2-iodobenzyl)amine in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
  • Key Considerations : Ensure rigorous drying of solvents to avoid hydrolysis of the chloroacetamide group. Yield optimization (~60–75%) depends on stoichiometric control of the amine .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Identify ethyl groups (δ 1.2–1.4 ppm for CH3, δ 3.3–3.5 ppm for N-CH2), iodo-benzyl protons (aromatic δ 7.2–7.8 ppm), and acetamide carbonyl (δ 165–170 ppm in 13C NMR) .
  • FTIR : Confirm C=O stretch (~1660 cm⁻¹) and C-Cl stretch (~650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Look for [M+H]+ ion matching theoretical mass (e.g., C11H14ClINO2: ~378.96 g/mol).

Q. How do the chloro and iodo substituents influence reactivity in downstream applications?

  • Reactivity Profile :

  • The iodo group enables cross-coupling reactions (e.g., Suzuki, Ullmann) for functionalization of the benzyl moiety.
  • The chloroacetamide moiety is susceptible to nucleophilic substitution (e.g., with thiols or amines) but requires controlled conditions to avoid premature degradation .
  • Stability Note : Store in amber vials at –20°C to prevent light-induced decomposition of the iodo group .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s bioactivity, and what contradictions might arise in toxicity data?

  • Experimental Design :

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay. Compare IC50 values with structurally similar chloroacetamides (e.g., 2-Chloro-N-(3-ethylphenyl)acetamide, IC50 ~12 µM) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293). Address contradictions (e.g., cell-type specificity) by repeating assays with varied concentrations (1–100 µM) and multiple replicates .
    • Data Interpretation : Discrepancies may arise from differences in cell permeability or metabolite interference; validate via LC-MS metabolite profiling .

Q. What computational tools can predict binding interactions of this compound with biological targets?

  • Modeling Approach :

  • Perform molecular docking (AutoDock Vina) against targets like AChE or cancer-related kinases. Use PyMOL for visualization.
  • Key Parameters : Set grid boxes around active sites (e.g., AChE gorge) and run 50 genetic algorithm iterations. Validate docking poses with MD simulations (GROMACS) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

  • SAR Strategy :

  • Synthesize derivatives by replacing iodo with Br/Cl or modifying the ethyl group. Test bioactivity and correlate with electronic (Hammett σ) or steric parameters.
  • Use QSAR models (e.g., CoMFA) to predict activity cliffs and guide synthesis .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

  • Degradation Analysis :

  • Expose to UV light (λ = 254 nm) and analyze products via HPLC-MS. Major products may include dehalogenated acetamides or oxidized benzyl derivatives .
  • Hydrolysis Studies : Monitor at pH 2–12 (37°C). Chloroacetamide hydrolyzes to glycolic acid derivatives at alkaline pH .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy (similar chloroacetamides show LD50 ~300 mg/kg in rodents) .
  • Waste Disposal : Collect in halogenated waste containers. Incinerate at >1,000°C to prevent iodine emissions .

Data Gaps and Future Directions

  • Comparative Studies : Cross-reference with analogs like 2-Chloro-N-(2-phenylethyl)acetamide to infer properties until dedicated data is available .
  • Novel Methodologies : Explore photoaffinity labeling (using the iodo group for radiolabeling) to study target engagement in cellular models .

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2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide
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2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.